molecular formula C13H18BrNO3 B1387723 Tert-butyl 4-(2-bromoethoxy)phenylcarbamate CAS No. 959239-07-7

Tert-butyl 4-(2-bromoethoxy)phenylcarbamate

Cat. No. B1387723
M. Wt: 316.19 g/mol
InChI Key: WBFZSVLIQOAVEV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of TBPC involves the reaction of di-tert-butyl dicarbonate with p-aminophenylethyl bromide hydrobromide in the presence of triethylamine . The mixture is stirred at room temperature for 24 hours .


Molecular Structure Analysis

The molecular structure of TBPC is represented by the formula C15H22BrNO3. It contains a carbamate group (NHCOO) attached to a phenyl ring, which is further connected to a bromoethoxy group.


Physical And Chemical Properties Analysis

TBPC is a solid at room temperature . It has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 3.02, indicating its lipophilicity . Its water solubility is 0.0941 mg/ml .

Safety And Hazards

TBPC is classified as a dangerous substance. It has hazard statements H302, H314, H315, H319, H335, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl N-[4-(2-bromoethoxy)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(16)15-10-4-6-11(7-5-10)17-9-8-14/h4-7H,8-9H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFZSVLIQOAVEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(2-bromoethoxy)phenylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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